The compound 4-(dimethylsulfamoyl)-N-{[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide is a complex organic molecule that belongs to the class of benzamides and incorporates a dimethylsulfamoyl group. Its structure suggests potential biological activity, particularly in medicinal chemistry.
This compound is referenced in various chemical databases, including PubChem and ChemSpider, which provide molecular details and potential applications in research and pharmaceuticals.
The compound can be classified as:
The synthesis of this compound typically involves multi-step organic reactions, including:
The molecular formula of the compound is . Its structure features:
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)Cl
.The compound can participate in various chemical reactions, including:
The reactivity is influenced by the electronic properties of the substituents on the aromatic rings and the steric hindrance around the reactive sites.
While specific data on this compound's mechanism of action is limited, compounds with similar structures often exhibit biological activities such as:
In vitro studies are necessary to elucidate the precise mechanism and biological targets.
This compound may find applications in:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4